

Physical properties of "2-(methylamino)nicotinic acid"

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148

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An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)nicotinic Acid

Abstract and Scope

This technical guide provides a comprehensive analysis of the known and predicted physical properties of 2-(methylamino)nicotinic acid (CAS No. 32399-13-6). As a derivative of nicotinic acid (Vitamin B3), this compound holds potential interest for researchers in medicinal chemistry and drug development. Understanding its fundamental physicochemical and spectroscopic characteristics is paramount for its synthesis, purification, formulation, and biological screening. This document synthesizes data from chemical databases and scientific literature to serve as a foundational reference for laboratory professionals. We will delve into its core properties, spectroscopic profile, and the standardized experimental methodologies required for its characterization, grounding all claims in authoritative sources.

Compound Identification and Core Physical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical constants. These data are crucial for sample identification, inventory management, and preliminary experimental design. The core properties of 2-(methylamino)nicotinic acid are summarized in the table below.

Identifier	Value	Source(s)
IUPAC Name	2-(methylamino)pyridine-3-carboxylic acid	[1][2]
CAS Number	32399-13-6	[1][2][3][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][2][3][4]
Molecular Weight	152.15 g/mol	[1][2][4][5]
Appearance	Off-white to pale purple solid	[5]
Melting Point	250-255 °C	[4][5]
Boiling Point	336.5 ± 27.0 °C (Predicted)	[4][5]
Density	1.327 ± 0.06 g/cm ³ (Predicted)	[4][5]
pKa	1.86 ± 0.36 (Predicted)	[5]
LogP	1.2 - 1.95 (Calculated/Predicted)	[2][3]

Detailed Physicochemical Analysis

The quantitative data presented above provide a snapshot of the compound's nature. This section elaborates on the implications of these properties for practical laboratory applications and research.

Molecular Structure

The structure of 2-(methylamino)nicotinic acid, featuring a pyridine ring substituted with a carboxylic acid and a secondary methylamine group, dictates its chemical behavior and physical properties.

Caption: 2D representation of the 2-(methylamino)nicotinic acid molecule.

Thermal Properties

The high melting point, reported as a range of 250-255 °C, is indicative of a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic

acid and amine groups.[4][5] The provision of a range rather than a sharp point may suggest that the compound undergoes decomposition at these temperatures, a common characteristic for complex organic molecules. The predicted boiling point of 336.5 °C is a theoretical value and should be treated with caution, as thermal decomposition may occur before boiling under atmospheric pressure.[4][5]

Solubility Profile

While specific experimental solubility data are not readily available in the literature, the molecular structure allows for informed predictions. The presence of both a basic nitrogen atom in the pyridine ring and the secondary amine, alongside an acidic carboxylic acid group, means the molecule can exist as a zwitterion. This suggests:

- **Aqueous Solubility:** Limited solubility in neutral water is expected, but this should increase significantly in both acidic (due to protonation of the nitrogens) and basic (due to deprotonation of the carboxylic acid) aqueous solutions. The parent compound, nicotinic acid, dissolves at a rate of 1 gram in 60 mL of water.[6][7]
- **Organic Solubility:** Solubility is likely to be favorable in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, which can engage in hydrogen bonding.[8] It is expected to have poor solubility in nonpolar solvents like hexane or ether.

Expert Insight: The dual acidic/basic nature is a critical consideration in drug development for controlling the solubility and dissolution rate of an active pharmaceutical ingredient (API) through salt formation. Empirical determination of the solubility profile across a range of pH values and in various pharmaceutically relevant solvents is a necessary step in its pre-formulation assessment.

Acidity and Lipophilicity (pKa & LogP)

The predicted pKa of 1.86 is likely associated with the protonation of the pyridine ring nitrogen, indicating it is a relatively weak base.[5] The carboxylic acid proton would have a higher pKa (for comparison, the pKa of nicotinic acid is 4.85), while the secondary amine would have a still higher pKa.[6] These values are critical for predicting the ionization state of the molecule at physiological pH (approx. 7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

The LogP (logarithm of the partition coefficient) is a measure of lipophilicity. The predicted values range from 1.2 to 1.95, suggesting moderate lipophilicity.^{[2][3]} This value indicates the compound may have the ability to cross biological membranes, a key factor for bioavailability.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound.^{[9][10]} While specific spectra for 2-(methylamino)nicotinic acid are not publicly cataloged, a robust prediction of its spectral characteristics can be made based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum provides information about the vibrational modes of functional groups. The expected key absorptions are:

- O-H Stretch: A very broad band from $\sim 2500\text{--}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- N-H Stretch: A moderate, single peak around $3300\text{--}3500\text{ cm}^{-1}$ for the secondary amine.^[11]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the methyl C-H stretches will be just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band around $1700\text{--}1725\text{ cm}^{-1}$ from the carboxylic acid carbonyl group.
- C=C and C=N Stretches: Multiple sharp peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region, corresponding to the aromatic pyridine ring.
- C-N Stretch: An absorption in the $1200\text{--}1350\text{ cm}^{-1}$ range is expected for the aromatic amine C-N bond.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.^[11]

- ^1H NMR:
 - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublet of doublets) would confirm their relative positions.
 - N-H Proton: A broad singlet, typically in the 3-5 ppm range, whose signal would disappear upon shaking the sample with D_2O (deuterium exchange).
 - N- CH_3 Protons: A singlet around 2.5-3.0 ppm, integrating to three protons.
 - O-H Proton: A very broad singlet at >10 ppm, which would also be exchangeable with D_2O .
- ^{13}C NMR:
 - Carbonyl Carbon: A signal in the 165-175 ppm range.
 - Aromatic Carbons: Five distinct signals in the 110-160 ppm range. The carbon attached to the amine group (C2) and the carbon attached to the carboxyl group (C3) would be significantly deshielded.
 - Methyl Carbon: A single signal in the 25-35 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M^+): A clear molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight (152.15).
- Nitrogen Rule: The even-numbered molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).[\[12\]](#)
- Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group ($-\text{COOH}$, 45 Da), the methyl group ($-\text{CH}_3$, 15 Da), or cleavage of the C-N bond.

Crystallography and Solid-State Properties

The solid-state form of a compound can significantly impact its physical properties, including solubility and stability. While no crystal structure has been published for 2-(methylamino)nicotinic acid, the potential for polymorphism must be considered. Polymorphism is the ability of a substance to exist in two or more crystalline forms.

A study on the closely related compound, 2-(phenylamino)nicotinic acid, revealed the existence of four distinct polymorphs, each with different colors and hydrogen-bonding arrangements.^[13] This highlights the critical need for solid-state characterization. Techniques like X-ray diffraction (XRD) or 3D electron diffraction tomography, which has been successfully used to solve the crystal structure of nicotinic acid from nanocrystals, would be essential to identify and characterize the crystalline form(s) of 2-(methylamino)nicotinic acid.^[14]

Experimental Methodologies

To ensure data integrity and reproducibility, standardized analytical methods must be employed. The following workflows outline the core experimental procedures for characterizing 2-(methylamino)nicotinic acid.

General Characterization Workflow

This diagram illustrates the logical flow for the physical and structural characterization of a newly synthesized or acquired sample of the compound.

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